molecular formula C10H11BrO B6226262 3-bromo-4-(propan-2-yl)benzaldehyde CAS No. 461425-83-2

3-bromo-4-(propan-2-yl)benzaldehyde

Cat. No.: B6226262
CAS No.: 461425-83-2
M. Wt: 227.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-(propan-2-yl)benzaldehyde typically involves the bromination of 4-(propan-2-yl)benzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products:

    Oxidation: 3-bromo-4-(propan-2-yl)benzoic acid.

    Reduction: 3-bromo-4-(propan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(propan-2-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-4-(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    3-Bromobenzaldehyde: Lacks the isopropyl group, leading to different reactivity and applications.

    4-Bromobenzaldehyde: The bromine atom is positioned differently, affecting its chemical behavior and uses.

    3-Bromo-5-(propan-2-yl)benzaldehyde: Similar structure but with different substitution pattern, leading to varied properties

Uniqueness: Its specific substitution pattern allows for targeted modifications and interactions in various chemical and biological contexts.

Properties

CAS No.

461425-83-2

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.